molecular formula C14H8Br2O4 B13673043 Bis(m-brombenzoyl)-peroxyd CAS No. 1829-88-5

Bis(m-brombenzoyl)-peroxyd

Cat. No.: B13673043
CAS No.: 1829-88-5
M. Wt: 400.02 g/mol
InChI Key: ASFDEZUYEYZNGZ-UHFFFAOYSA-N
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Description

Bis(m-brombenzoyl)-peroxyd is an organic peroxide compound characterized by the presence of two m-bromobenzoyl groups linked by a peroxide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(m-brombenzoyl)-peroxyd typically involves the reaction of m-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide bond. The general reaction scheme is as follows:

[ \text{2 m-Bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(m-brombenzoyl)-peroxyd undergoes various types of chemical reactions, including:

    Oxidation: The peroxide bond can participate in oxidation reactions, making it a useful oxidizing agent in organic synthesis.

    Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.

    Substitution: The bromine atoms in the m-bromobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones, depending on the specific reaction conditions.

    Reduction: The major products are typically alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.

Scientific Research Applications

Bis(m-brombenzoyl)-peroxyd has several applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.

    Biology: Its potential as a cross-linking agent for proteins and other biomolecules is being explored.

    Medicine: Research is ongoing to investigate its potential as an antimicrobial agent due to its oxidative properties.

    Industry: It is used in the polymer industry as an initiator for polymerization reactions.

Mechanism of Action

The mechanism of action of Bis(m-brombenzoyl)-peroxyd involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can oxidize various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.

    m-Bromobenzoyl chloride: A precursor in the synthesis of Bis(m-brombenzoyl)-peroxyd.

    Dibenzoyl peroxide: Another organic peroxide with applications in polymerization and organic synthesis.

Uniqueness

This compound is unique due to the presence of bromine atoms, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its ability to generate ROS also makes it a potent oxidizing agent in various chemical processes.

Properties

CAS No.

1829-88-5

Molecular Formula

C14H8Br2O4

Molecular Weight

400.02 g/mol

IUPAC Name

(3-bromobenzoyl) 3-bromobenzenecarboperoxoate

InChI

InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H

InChI Key

ASFDEZUYEYZNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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